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molecular formula C12H17ClO3S B8604264 4-tert-Butyl-2-(chloromethanesulfonyl)-1-methoxybenzene CAS No. 88041-72-9

4-tert-Butyl-2-(chloromethanesulfonyl)-1-methoxybenzene

Cat. No. B8604264
M. Wt: 276.78 g/mol
InChI Key: OYWQRSOXSNVDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661636

Procedure details

22.8 g (0.1 mol) of 3-(1,1-dimethylethyl)-2-methoxybenzenesulfinic acid, 23 g of Na2CO3 and 15 g (0.117 mol) of dichloroacetic acid are dissolved in 150 ml of H2. The solution is slowly evaporated to dryness at a bath temperature of 160° C. The residue is again taken up in H2O, and the solution is neutralized with a little dilute hydrochloric acid and extracted by shaking several times with ethyl acetate. After removing the solvent, the product is obtained as crystals.
Name
3-(1,1-dimethylethyl)-2-methoxybenzenesulfinic acid
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[C:6](OC)=[C:7]([S:11]([OH:13])=[O:12])[CH:8]=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[C:16]([O-:19])([O-])=O.[Na+].[Na+].[Cl:22][CH:23](Cl)C(O)=O>>[Cl:22][CH2:23][S:11]([C:7]1[CH:6]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:10]=[CH:9][C:8]=1[O:19][CH3:16])(=[O:12])=[O:13] |f:1.2.3|

Inputs

Step One
Name
3-(1,1-dimethylethyl)-2-methoxybenzenesulfinic acid
Quantity
22.8 g
Type
reactant
Smiles
CC(C)(C)C=1C(=C(C=CC1)S(=O)O)OC
Name
Quantity
23 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
ClC(C(=O)O)Cl

Conditions

Stirring
Type
CUSTOM
Details
by shaking several times with ethyl acetate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is slowly evaporated to dryness at a bath temperature of 160° C
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the product is obtained as crystals

Outcomes

Product
Name
Type
Smiles
ClCS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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